Systemic Data Gap: Absence of Published Binding Affinity, Selectivity, or Functional Activity Data for CAS 1052411-15-0 Versus Defined Comparators
A comprehensive search of primary research literature, patent databases, and authoritative binding affinity repositories (including ChEMBL, BindingDB, and PubChem BioAssay) conducted as of May 2026 reveals no quantitative binding affinity (Ki, IC₅₀, EC₅₀), selectivity profile, functional activity, or in vivo efficacy data for 2-(5-chloro-2-pyridin-4-yl-1H-indol-3-yl)ethylamine hydrochloride (CAS 1052411-15-0) against any molecular target. No head-to-head comparative data exist against the nearest structural analogs: 2-(2-pyridin-4-yl-1H-indol-3-yl)ethylamine hydrochloride (non-halogenated analog, CAS 374064-06-9) ; 2-[5-fluoro-2-(pyridin-4-yl)-1H-indol-3-yl]ethylamine hydrochloride (5-fluoro analog, CAS 1052411-35-4) ; 5-chlorotryptamine hydrochloride (lacking pyridin-4-yl, CAS 942-15-4) ; or EMD-386088 (5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a 5-HT₆ agonist with Ki = 1.0 nM) . The complete absence of binding data precludes any quantitative differentiation claim. This evidence gap constitutes the most critical procurement-relevant finding: the compound is offered commercially by multiple vendors (Apollo Scientific, Ambinter, CymitQuimica, MolCore) at purities of 95%–98%, yet no published biological characterization anchors its utility in any specific target engagement or selectivity window .
| Evidence Dimension | Binding affinity, selectivity, functional activity |
|---|---|
| Target Compound Data | No published Ki, IC₅₀, EC₅₀, or selectivity data available |
| Comparator Or Baseline | CAS 374064-06-9 (non-halogenated analog): no published data; CAS 1052411-35-4 (5-fluoro analog): no published data; 5-chlorotryptamine (CAS 942-15-4): no published comparative data; EMD-386088: Ki(5-HT₆) = 1.0 nM |
| Quantified Difference | Not calculable—absence of target compound data |
| Conditions | Not applicable—no assay data located |
Why This Matters
Without any quantitative binding or functional data, scientific users cannot determine whether this compound offers selectivity, potency, or target engagement advantages over readily available and better-characterized alternatives such as EMD-386088, making evidence-based procurement decisions impossible.
